molecular formula C7H13NO3 B145484 2-Oxazolidinone,4-(hydroxymethyl)-5-(1-methylethyl)-,(4R-trans)-(9CI) CAS No. 127870-57-9

2-Oxazolidinone,4-(hydroxymethyl)-5-(1-methylethyl)-,(4R-trans)-(9CI)

Cat. No. B145484
CAS RN: 127870-57-9
M. Wt: 159.18 g/mol
InChI Key: JEWAVIAAMJCPAG-PHDIDXHHSA-N
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Description

2-Oxazolidinone,4-(hydroxymethyl)-5-(1-methylethyl)-,(4R-trans)-(9CI) is a chemical compound that belongs to the class of oxazolidinones. It has been extensively studied for its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-Oxazolidinone,4-(hydroxymethyl)-5-(1-methylethyl)-,(4R-trans)-(9CI) involves the inhibition of bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome and prevents the formation of the initiation complex, thereby inhibiting protein synthesis. This leads to the inhibition of bacterial growth and the eventual death of the bacteria.
Biochemical and Physiological Effects:
2-Oxazolidinone,4-(hydroxymethyl)-5-(1-methylethyl)-,(4R-trans)-(9CI) has been found to exhibit low toxicity and good bioavailability. It has been shown to be effective against a wide range of bacterial, viral, and fungal pathogens. It has also been found to exhibit anti-inflammatory and immunomodulatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Oxazolidinone,4-(hydroxymethyl)-5-(1-methylethyl)-,(4R-trans)-(9CI) is its broad-spectrum activity against a wide range of pathogens. It has also been found to exhibit low toxicity and good bioavailability. However, one of the main limitations of this compound is its high cost of synthesis, which can limit its use in large-scale applications.

Future Directions

There are several future directions for the study of 2-Oxazolidinone,4-(hydroxymethyl)-5-(1-methylethyl)-,(4R-trans)-(9CI). One potential direction is the development of more efficient and cost-effective synthesis methods. Another direction is the exploration of the compound's potential use in the treatment of cancer and other diseases. Additionally, further studies are needed to better understand the compound's mechanism of action and to identify potential drug targets.

Synthesis Methods

The synthesis of 2-Oxazolidinone,4-(hydroxymethyl)-5-(1-methylethyl)-,(4R-trans)-(9CI) involves the reaction of 4-isopropyl-2-oxazolidinone with formaldehyde in the presence of a base. The reaction proceeds through a Mannich-type reaction, and the resulting product is isolated through crystallization or chromatography. The purity of the product can be confirmed through spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Scientific Research Applications

2-Oxazolidinone,4-(hydroxymethyl)-5-(1-methylethyl)-,(4R-trans)-(9CI) has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit antibacterial, antiviral, and antifungal properties. It has also been studied for its potential use in the treatment of cancer and other diseases.

properties

IUPAC Name

(4R,5R)-4-(hydroxymethyl)-5-propan-2-yl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-4(2)6-5(3-9)8-7(10)11-6/h4-6,9H,3H2,1-2H3,(H,8,10)/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWAVIAAMJCPAG-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(NC(=O)O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1[C@H](NC(=O)O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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